4-Cyclopropoxy-N,N,2-trimethylaniline
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Overview
Description
4-Cyclopropoxy-N,N,2-trimethylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.272 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to an aniline ring, along with two methyl groups on the nitrogen atom and one on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,2-trimethylaniline typically involves the reaction of 2-trimethylaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
4-Cyclopropoxy-N,N,2-trimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N,2-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Similar in structure but lacks the cyclopropoxy group.
N,N-Dimethylaniline: Similar in structure but lacks the cyclopropoxy and additional methyl groups on the benzene ring
Uniqueness
4-Cyclopropoxy-N,N,2-trimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N,2-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-8-11(14-10-4-5-10)6-7-12(9)13(2)3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
XABZZWUDQMTWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
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